molecular formula C12H12N4O3S B5972703 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B5972703
M. Wt: 292.32 g/mol
InChI Key: CNRMEZLXUXZPIE-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a pyrimidine ring, which is known for its biological activity, and a hydroxyphenyl group, which contributes to its chemical reactivity.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c13-9-5-10(18)16-12(15-9)20-6-11(19)14-7-1-3-8(17)4-2-7/h1-5,17H,6H2,(H,14,19)(H3,13,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMEZLXUXZPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amino group with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase by binding to the active site and preventing the enzyme from catalyzing its reaction.

    Pathways Involved: The inhibition of dihydrofolate reductase affects the folate pathway, which is crucial for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.

    Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.

Uniqueness

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is unique due to its specific structural features that allow for versatile chemical modifications. Its combination of a pyrimidine ring and a hydroxyphenyl group provides a distinct set of chemical properties that can be exploited for various applications.

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